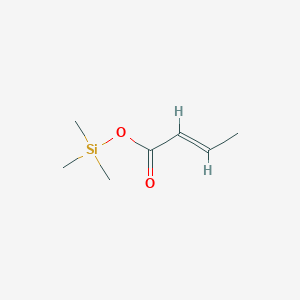

Trimethylsilyl crotonate

Übersicht

Beschreibung

Trimethylsilyl crotonate is an α,β-unsaturated silyl ester with the structural formula CH₃CH=CHCOOSi(CH₃)₃. It is a derivative of crotonic acid, where the hydroxyl group is replaced by a trimethylsilyl (TMS) moiety. This compound is primarily utilized in group-transfer polymerization (GTP) as a monomer, where its α,β-unsaturated structure enables controlled chain propagation via organocatalytic methods . The TMS group enhances the electron-withdrawing nature of the ester, stabilizing intermediates and influencing reaction kinetics. Its applications span advanced polymer synthesis, particularly in producing metal-free, high-purity polymers for specialized industries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of chromatographic techniques. The process involves extracting the roots with ethanol, followed by fractionation using Diaion HP-20 column chromatography, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC) . The structure of glycyrrhisoflavone is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: While the primary method of obtaining glycyrrhisoflavone is through extraction from natural sources, advancements in biotransformation techniques have shown promise. For instance, the fungal strain Aspergillus niger has been used to biotransform glycyrrhisoflavone, leading to the production of various metabolites . This method offers an environmentally friendly alternative to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Glycyrrhisoflavin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Glycyrrhisoflavin kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Glycyrrhisoflavin in seine entsprechenden Dihydroderivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Chinone, reduzierte Dihydroderivate und substituierte Ether und Ester .

Wissenschaftliche Forschungsanwendungen

Group-Transfer Polymerization (GTP)

Trimethylsilyl crotonate is utilized in the group-transfer polymerization process, which is significant for producing polymers with controlled molecular weights and narrow polydispersity indices.

- Kinetic Modeling : Recent studies have developed kinetic models to understand the GTP mechanism involving this compound as a monomer. These models demonstrate that the activation energy for cyclization reactions exceeds that of propagation reactions, indicating the potential for optimizing reaction conditions .

Case Study: Kinetic Analysis of Polymerization

- Initiator Used : 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene.

- Catalyst : N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide.

- Temperature Conditions : Optimal polymerization occurs at temperatures below -40°C to minimize termination reactions.

Biochemical Research

Role in Protein Modification

this compound has been implicated in biochemical pathways involving protein lysine crotonylation, a post-translational modification that influences various biological processes.

- Biochemical Pathways : Lysine crotonylation plays a role in DNA replication, transcription, and cellular differentiation. The trimethylsilyl group enhances the stability and reactivity of the compound in biological systems.

Data Summary Table: Biological Effects of this compound

| Biological Process | Effect |

|---|---|

| DNA Replication | Modulates enzyme activity |

| Transcription | Influences gene expression |

| Cellular Differentiation | Affects stem cell differentiation |

Industrial Applications

Potential Uses in Pharmaceuticals and Agrochemicals

Due to its reactivity and ability to form stable derivatives, this compound is explored for applications in pharmaceuticals and agrochemicals.

- Pharmaceutical Applications : It may serve as a precursor for developing drugs targeting various diseases through its involvement in lysine crotonylation pathways.

- Agrochemical Applications : Its utility in synthesizing agrochemicals highlights its importance in agricultural science.

Wirkmechanismus

Glycyrrhisoflavone exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative enzymes, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: Glycyrrhisoflavone inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Enzyme Inhibition: The compound inhibits enzymes such as tyrosinase and monoamine oxidase, which are involved in melanin production and neurotransmitter degradation, respectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Silyl Crotonates

Trimethylsilyl crotonate is often compared to silyl crotonates with bulkier substituents, such as triethylsilyl (TES) , tert-butyldimethylsilyl (TBS) , and triisopropylsilyl (TIPS) crotonates. Key differences arise from steric and electronic effects:

Table 1: Activation Energies and Substituent Effects in GTP

| Silyl Group | Activation Energy (Propagation, Ep, kJ/mol) | Activation Energy (Cyclization, Ec, kJ/mol) | Ec/Ep Ratio |

|---|---|---|---|

| Trimethylsilyl (TMS) | 28.6 | 37.8 | 1.32 |

| Triethylsilyl (TES) | 29.4 | 42.1 | 1.43 |

| TBS | 30.2 | 45.3 | 1.50 |

| TIPS | 31.0 | 48.9 | 1.58 |

Key Findings :

- Bulkier substituents (e.g., TIPS) increase the Ec/Ep ratio, reducing termination (cyclization) relative to propagation. This improves polymerization control at higher temperatures.

- This compound exhibits lower Ec/Ep (1.32), making it prone to termination at elevated temperatures. Thus, GTP with TMS derivatives requires low temperatures (<−40°C) to suppress cyclization .

- Steric hindrance from bulkier groups slows termination more effectively, enhancing living polymerization characteristics.

Comparison with Alkyl Crotonates

Alkyl crotonates, such as ethyl crotonate and sec-butyl crotonate , differ in substituent electronic and steric properties:

Table 2: Structural and Functional Differences

Key Findings :

- Electronic Effects: The TMS group withdraws electrons, stabilizing propagating enolates in GTP. Alkyl esters lack this effect, limiting their utility in controlled polymerization.

- Stability : this compound is moisture-sensitive, requiring anhydrous conditions, whereas alkyl crotonates are more robust .

- Applications : Ethyl crotonate is used in food and beverages (e.g., pineapple, guava flavors) due to volatility and aroma, while TMS derivatives are confined to synthetic chemistry .

Comparison with Other Crotonate Derivatives

Phosphonium Salts (e.g., Methyl 4-(Triphenylphosphonio)crotonate Bromide)

- Structure : Contains a charged phosphonium group instead of a silyl/alkyl chain.

- Reactivity : Used in Wittig reactions for olefin synthesis, contrasting with TMS crotonate’s role in polymerization .

- Stability : Ionic nature increases solubility in polar solvents but reduces thermal stability compared to silyl esters.

Uranyl Crotonate Complexes

- Coordination Chemistry : Crotonate ligands in uranyl complexes (e.g., Cs[UO₂(CH₃CHCHCOO)₃]) exhibit unique coordination sequences due to the α,β-unsaturated structure. However, these are unrelated to TMS crotonate’s polymerization applications .

Biologische Aktivität

Trimethylsilyl crotonate (TMSC) is an ester derivative of crotonic acid, characterized by the presence of a trimethylsilyl group. This compound has garnered attention due to its potential biological activities, particularly in the context of protein modification through lysine crotonylation. This article explores the biological activity of TMSC, focusing on its mechanisms of action, biochemical pathways, and implications in various biological processes.

Target of Action

TMSC primarily functions as a donor of crotonyl groups, facilitating the post-translational modification known as lysine crotonylation. This modification is crucial for regulating protein function and stability, impacting processes such as gene expression and cellular differentiation.

Mode of Action

The unique structure of TMSC allows for specific interactions with lysine residues on proteins. The carbon–carbon π-bond structure inherent in crotonic acid suggests that lysine crotonylation operates through distinct regulatory mechanisms compared to other lysine acylation types.

Biochemical Pathways

Lysine Crotonylation

Lysine crotonylation has been implicated in various biological processes, including:

- DNA replication and transcription

- Cell differentiation

- Developmental biology

This modification is particularly significant in histone proteins, where it influences chromatin dynamics and gene expression . For instance, studies have shown that certain proteins involved in pluripotency and metabolism exhibit high levels of crotonylation, indicating a role in maintaining stem cell characteristics .

Cellular Effects

Current research indicates that TMSC may influence cellular pathways through lysine crotonylation. For example:

- Histone Modification : Crotonylation affects histone acetylation levels and can enhance gene expression associated with pluripotency .

- Enzymatic Activity : Crotonylated enzymes involved in glycolysis and fatty acid metabolism demonstrate altered activity levels, suggesting that TMSC could modulate metabolic pathways .

Table 1: Summary of Biological Activities Associated with TMSC

Case Study: Crotonylome Profiling

A systematic profiling study identified numerous proteins undergoing crotonylation in mouse pluripotent stem cells. The findings revealed that these proteins were predominantly involved in central carbon metabolism and RNA biogenesis pathways. High levels of crotonyl-CoA were shown to promote proteasome activities, further emphasizing the role of TMSC in regulating critical cellular functions .

Eigenschaften

IUPAC Name |

trimethylsilyl (E)-but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSIPIZCRNSAV-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18269-64-2 | |

| Record name | Trimethylsilyl crotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.